molecular formula C6H4F3NO3S B087911 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid CAS No. 1226776-93-7

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

Cat. No. B087911
CAS RN: 1226776-93-7
M. Wt: 227.16 g/mol
InChI Key: DAGFIURSOZGKLT-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid is a chemical compound with the CAS Number: 1226776-93-7 and Linear Formula: C6H4F3NO3S . It is a white to yellow powder or crystal .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid is represented by the InChI Code: 1S/C6H4F3NO3S/c1-13-5-10-3(6(7,8)9)2(14-5)4(11)12/h1H3,(H,11,12) and the InChI key is DAGFIURSOZGKLT-UHFFFAOYSA-N . The molecular weight of this compound is 227.16 .


Physical And Chemical Properties Analysis

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid is a white to yellow powder or crystal . The storage temperature is room temperature .

Scientific Research Applications

Organic Synthesis

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid: is a valuable building block in organic synthesis. Its unique structure allows for the creation of various organic compounds, particularly those with potential pharmacological activities. The thiazole ring is a common motif in many drugs, and the trifluoromethyl group can enhance the biological activity and metabolic stability of these compounds .

Pharmaceutical Research

This compound serves as an intermediate in the synthesis of a wide range of pharmaceuticals. Its derivatives are explored for their therapeutic properties, including antifungal, antibacterial, and anticancer activities. The electron-withdrawing trifluoromethyl group can influence the electronic properties of molecules, potentially leading to new drug discoveries .

Agrochemical Development

In agriculture, derivatives of this compound are used to create fungicides and pesticides. For example, it is a precursor in the synthesis of thifluzamide , an antifungal agrochemical used to control diseases caused by Rhizoctonia spp. on various crops. This highlights its role in protecting food resources by combating plant diseases .

Safety and Hazards

The safety information for 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO3S/c1-13-5-10-3(6(7,8)9)2(14-5)4(11)12/h1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGFIURSOZGKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(S1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601007
Record name 2-Methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

CAS RN

1226776-93-7
Record name 2-Methoxy-4-(trifluoromethyl)-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226776-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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